molecular formula C21H15ClN2O3 B2701280 N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338778-91-9

N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2701280
CAS No.: 338778-91-9
M. Wt: 378.81
InChI Key: FEFIPGBIQUHHFL-UHFFFAOYSA-N
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Description

N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a potent and selective inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase implicated in multiple critical cellular processes, and its dysregulation is associated with pathological conditions such as Down syndrome and Alzheimer's disease. Research indicates that this chromenopyridine scaffold exhibits high affinity and selectivity for DYRK1A, making it a valuable chemical probe for investigating DYRK1A-mediated signaling pathways. Its mechanism of action involves competitive binding at the ATP-binding site of the kinase, thereby modulating its phosphorylation activity on substrates like tau and amyloid precursor protein (APP), which are central to neurodegenerative pathology. Beyond neuroscience, this compound is also utilized in oncology research, as studies have explored the role of DYRK1A inhibition in the regulation of cell proliferation and survival. The research value of this inhibitor lies in its utility for delineating the complex biological functions of DYRK1A and for validating it as a therapeutic target for a range of human diseases.

Properties

IUPAC Name

N-benzyl-7-chloro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-12-15(20(26)23-11-13-5-3-2-4-6-13)10-17-19(25)16-9-14(22)7-8-18(16)27-21(17)24-12/h2-10H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFIPGBIQUHHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromeno[2,3-b]pyridine core through cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromeno[2,3-b]pyridine derivatives.

Scientific Research Applications

N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Notable Properties References
N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide 7-Cl, 2-Me, 3-(benzyl carboxamide) C₂₃H₁₈ClN₂O₃ Chloro, methyl, benzylamide High lipophilicity Synthesized analogously to
Ethyl 2-amino-7-bromo-8-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 7-Br, 8-F, 2-NH₂, 3-(ethyl carboxylate) C₁₆H₁₁BrFN₂O₄ Bromo, fluoro, carboxylate Polar, potential metabolic lability
Ethyl 2-amino-7-isobutyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate 7-(i-butyl), 2-NH₂, 3-(ethyl carboxylate) C₂₀H₂₁N₂O₄ Isobutyl, carboxylate Moderate lipophilicity
2-amino-5-oxo-7-(propan-2-yl)-N-(1H-tetrazol-5-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide 7-(i-Pr), 3-(tetrazolyl carboxamide) C₂₀H₁₈N₆O₃ Tetrazole, isopropyl Enhanced metabolic stability
2-amino-7-(1-methylethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid 7-(i-Pr), 3-COOH C₁₆H₁₄N₂O₄ Carboxylic acid, isopropyl High polarity, low bioavailability

Functional Group Analysis

Carboxamide vs. Carboxylate

  • The benzyl carboxamide in the target compound improves membrane permeability compared to carboxylate esters (e.g., compounds in ), which are more polar and prone to hydrolysis .
  • Tetrazole-containing analogs (e.g., ) exhibit bioisosteric replacement of carboxylates, enhancing metabolic stability while retaining hydrogen-bonding capacity.

Halogen and Alkyl Substituents

  • 7-Chloro (target) vs.
  • 7-Isobutyl/isopropyl (): Alkyl groups increase lipophilicity, favoring hydrophobic interactions but reducing aqueous solubility.

Biological Activity

N-benzyl-7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS No. 338778-91-9) is a synthetic compound belonging to the chromeno-pyridine class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection and cancer treatment.

  • Molecular Formula : C21H15ClN2O3
  • Molecular Weight : 378.81 g/mol
  • Structure : The compound features a chromeno-pyridine scaffold, which is known for its diverse pharmacological properties.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of compounds related to this compound. Research indicates that derivatives of this compound can act as inhibitors of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Specifically, the compound has shown selective inhibition towards MAO-B, which is beneficial in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Key Findings :

  • MAO Inhibition : Compounds similar to N-benzyl-7-chloro-2-methyl-5-oxo have demonstrated IC50 values in the low micromolar range against MAO-B, indicating strong inhibitory activity .
  • Neuroprotective Effects : In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis, suggesting their potential as neuroprotectants .

Anticancer Activity

The anticancer properties of N-benzyl-7-chloro-2-methyl-5-oxo have also been explored. Preliminary studies indicate that it may inhibit tumor growth in various cancer cell lines.

Case Studies :

  • Cell Line Studies : In vitro testing against breast (MCF-7), colon (HCT116), and ovarian (SK-OV-3) cancer cell lines revealed significant antiproliferative effects, with some derivatives achieving IC50 values below 10 μM .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and inhibition of cell cycle progression, although further studies are needed to elucidate the exact pathways involved .

Structure–Activity Relationship (SAR)

The biological activity of N-benzyl-7-chloro-2-methyl-5-oxo is closely related to its structural features. Variations in substituents on the chromeno-pyridine scaffold significantly affect its potency and selectivity.

Substituent Effect on MAO-B Inhibition Effect on Anticancer Activity
Benzyl groupIncreased potencyEnhanced cytotoxicity
Chlorine at C7Essential for activityModerate impact on selectivity
Methyl at C2Contributes to lipophilicityImproves cellular uptake

Q & A

Q. How can computational phasing tools improve X-ray structure determination for novel derivatives?

  • Answer: Leverage SHELXC/D/E for experimental phasing with high-throughput pipelines. Combine with molecular replacement (Phaser) if homologous structures exist. Refine using phenix.refine with TLS parameters to model anisotropic displacement .

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